
CHLORHYDRATE DE EFONIDIPINE MONOETHANOLATE
Vue d'ensemble
Description
Le chlorhydrate de monométhanoate d’éfonidipine est un bloqueur des canaux calciques de type dihydropyridine. Il est principalement utilisé pour le traitement de l’hypertension artérielle et de l’angine de poitrine. Ce composé est unique en ce qu’il bloque à la fois les canaux calciques de type T et de type L, ce qui contribue à son profil pharmacologique .
Applications De Recherche Scientifique
Pharmacokinetics
Efonidipine exhibits favorable pharmacokinetic properties:
- Absorption : It is highly lipophilic, allowing for effective cellular penetration.
- Bioavailability : Studies have shown significant improvements in solubility and bioavailability when formulated with mesoporous silica-based carriers .
- Elimination : It has a prolonged half-life, facilitating once-daily dosing which enhances patient compliance .
Hypertension Management
Efonidipine is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure compared to other calcium channel blockers like amlodipine. In a study involving type 2 diabetic patients with hypertension, efonidipine showed superior renal protective effects compared to amlodipine, with no significant deterioration in renal function over 12 months .
Angina Pectoris
As an antianginal agent, efonidipine alleviates chest pain by improving myocardial oxygen supply through enhanced coronary blood flow while simultaneously reducing myocardial oxygen demand.
Comparative Study on Renal Function
A randomized clinical trial assessed the effects of efonidipine versus amlodipine on renal function in hypertensive patients with nephropathy. Results indicated that patients treated with efonidipine experienced:
- Stable serum creatinine levels
- Improved urinary albumin excretion
- Reduced arterial stiffness measured by CAVI (cardio-ankle vascular index) over 12 months .
Combination Therapy
Research has explored the combination of efonidipine with other antihypertensives such as chlorthalidone. This combination has been shown to enhance antihypertensive efficacy and reduce mortality rates among patients with resistant hypertension .
Analytical Methods and Formulation Studies
Recent studies have focused on enhancing the solubility and bioavailability of efonidipine through novel formulations:
- Amorphous Solid Dispersions : Utilizing mesoporous silica significantly improved solubility in both aqueous and phosphate buffer solutions.
- High-Performance Liquid Chromatography (HPLC) : Robust methods for determining the purity and stability of efonidipine formulations have been developed, ensuring quality control in pharmaceutical applications .
Mécanisme D'action
Le chlorhydrate de monométhanoate d’éfonidipine exerce ses effets en inhibant à la fois les canaux calciques de type L et de type T. Cette inhibition conduit à une vasodilatation et à une diminution de l’automatisme du cœur. Le composé a un effet chronotrope négatif, diminuant la fréquence cardiaque en allongeant la phase tardive de la dépolarisation de phase 4 du potentiel d’action du nœud sinusal. Cela se traduit par une diminution de la demande en oxygène du myocarde et une augmentation du flux sanguin coronaire, atténuant ainsi l’ischémie myocardique .
Composés similaires :
Amlodipine : Un autre bloqueur des canaux calciques de type dihydropyridine qui inhibe principalement les canaux calciques de type L.
Nifédipine : Similaire à l’amlodipine, elle est utilisée pour traiter l’hypertension artérielle et l’angine de poitrine, mais n’inhibe pas les canaux calciques de type T.
Lacidipine : Un bloqueur des canaux calciques de type dihydropyridine avec une durée d’action plus longue que la nifédipine
Unicité : Le chlorhydrate de monométhanoate d’éfonidipine est unique en ce qu’il inhibe à la fois les canaux calciques de type L et de type T, ce qui offre des avantages thérapeutiques supplémentaires tels qu’une réduction de la tachycardie réflexe et une meilleure protection rénale .
Analyse Biochimique
Biochemical Properties
Efonidipine Hydrochloride Monoethanolate interacts with both L-type and T-type calcium channels . The R (−)-isomer is very selective for T-type calcium channel, while the S (+)-isomer inhibits the expressed Ca (V)1.2, Ca (V)1.3 and Ca (V)3.1 channel currents almost equally .
Cellular Effects
Efonidipine Hydrochloride Monoethanolate leads to vasodilation and decreased automaticity of the heart . It exerts negative chronotropic effects, decreasing heart rate . Acting on SA node cells by inhibiting T-type calcium channel activity, Efonidipine Hydrochloride Monoethanolate prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate .
Molecular Mechanism
Efonidipine Hydrochloride Monoethanolate inhibits the L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries, thereby attenuating myocardial ischemia .
Temporal Effects in Laboratory Settings
The majority of the pharmacological effect after oral dosing of Efonidipine Hydrochloride Monoethanolate is due to unchanged drug and its metabolites play little role in its therapeutic effect .
Dosage Effects in Animal Models
In vivo pharmacokinetic and pharmacodynamic studies performed using male Wistar rats showed 1.41- and 2.10-fold increase in the area under the curve and Cmax, respectively, along with the improved anti-hypertensive activity of Efonidipine Hydrochloride Monoethanolate .
Metabolic Pathways
Efonidipine Hydrochloride Monoethanolate is primarily metabolized in the liver . The important metabolites are N-dephenylated Efonidipine (DPH), deaminated Efonidipine (AL) and N-debenzylated Efonidipine (DBZ) .
Transport and Distribution
Efonidipine Hydrochloride Monoethanolate is transported and distributed within cells and tissues via calcium channels . It acts on both L-type and T-type calcium channels .
Subcellular Localization
Efonidipine Hydrochloride Monoethanolate is localized in the cellular membrane where it interacts with the calcium channels . It inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de monométhanoate d’éfonidipine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de dérivés de dihydropyridine avec des réactifs appropriés. La synthèse comprend généralement les étapes suivantes :
Formation du cycle dihydropyridine : Elle est obtenue par une réaction de Hantzsch, où un aldéhyde, un β-cétoester et de l’ammoniac ou une amine sont mis à réagir ensemble.
Introduction du groupement phosphonate : Cette étape implique la réaction du dérivé de dihydropyridine avec un réactif phosphonate dans des conditions contrôlées.
Formation du sel de chlorhydrate : La dernière étape implique la réaction du composé synthétisé avec de l’acide chlorhydrique pour former le sel de chlorhydrate
Méthodes de production industrielle : La production industrielle de chlorhydrate de monométhanoate d’éfonidipine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de pointe telles que la chromatographie liquide haute performance (CLHP) pour la purification .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de monométhanoate d’éfonidipine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire dans des conditions oxydantes, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro présent dans le composé en un groupe amine.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle dihydropyridine ou des cycles phényles, conduisant à la formation de dérivés substitués
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrogène gazeux en présence d’un catalyseur sont utilisés.
Substitution : Divers électrophiles et nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de chlorhydrate de monométhanoate d’éfonidipine .
4. Applications de la recherche scientifique
Le chlorhydrate de monométhanoate d’éfonidipine a une large gamme d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les bloqueurs des canaux calciques et leurs interactions avec les canaux calciques.
Biologie : Recherche sur ses effets sur la signalisation calcique cellulaire et son rôle potentiel dans la modulation de divers processus biologiques.
Médecine : Recherche approfondie sur ses effets antihypertenseurs et antiangineux, ainsi que sur son utilisation potentielle dans le traitement d’autres affections cardiovasculaires.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d’administration de médicaments pour améliorer sa biodisponibilité et son efficacité thérapeutique
Comparaison Avec Des Composés Similaires
Amlodipine: Another dihydropyridine calcium channel blocker that primarily inhibits L-type calcium channels.
Nifedipine: Similar to amlodipine, it is used for treating hypertension and angina but does not inhibit T-type calcium channels.
Lacidipine: A dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine
Uniqueness: Efonidipine hydrochloride monoethanolate is unique in its dual inhibition of both L-type and T-type calcium channels, which provides additional therapeutic benefits such as reduced reflex tachycardia and improved renal protection .
Activité Biologique
Efonidipine hydrochloride monoethanolate is a third-generation dihydropyridine calcium channel blocker that exhibits unique pharmacological properties, particularly in the management of hypertension. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by relevant case studies and research findings.
Efonidipine acts primarily by blocking both L-type and T-type calcium channels, which leads to:
- Vasodilation : By inhibiting calcium influx into vascular smooth muscle cells, efonidipine causes relaxation of blood vessels, thereby lowering blood pressure.
- Negative Chronotropic Effect : It decreases heart rate by acting on sinoatrial (SA) node cells. This is achieved through the inhibition of T-type calcium channels, which prolongs the late phase-4 depolarization of the SA node action potential, effectively reducing heart rate and myocardial oxygen demand .
Pharmacological Profile
The pharmacological profile of efonidipine indicates several beneficial effects:
- Antihypertensive Effects : Clinical studies have shown that efonidipine significantly reduces both systolic and diastolic blood pressure in patients with mild-to-moderate hypertension. For instance, a study reported a reduction in sitting systolic blood pressure from 144.6 mmHg to 132.9 mmHg after 12 weeks of treatment .
- Increased Coronary Blood Flow : Efonidipine enhances coronary blood flow, which is crucial for patients with ischemic heart conditions. This effect is attributed to its dual action on calcium channels .
- Renal Protective Effects : Efonidipine increases glomerular filtration rate without elevating intra-glomerular pressure, thus preventing renal damage associated with hypertension .
Case Study Overview
A multi-center, prospective study involving 53 patients with mild-to-moderate hypertension demonstrated the efficacy of efonidipine. The primary endpoint was the change in heart rate after 12 weeks of treatment with a daily dose of 40 mg. Key findings included:
- Heart Rate Reduction : The resting heart rate decreased significantly from 81.5 beats/minute to 71.8 beats/minute (p < 0.0001).
- Blood Pressure Reduction : Significant reductions were also observed in trough sitting systolic and diastolic blood pressures (p < 0.0001) over the same period .
Comparative Studies
Comparative studies have highlighted efonidipine's advantages over traditional antihypertensives:
- In a head-to-head trial against beta-blockers, efonidipine exhibited superior heart rate-lowering effects without the adverse sympathetic activation seen with other dihydropyridine calcium channel blockers .
- A recent study indicated that efonidipine may be particularly beneficial for elderly patients or those with specific cardiovascular risk factors due to its dual mechanism of action .
Summary of Biological Activities
Biological Activity | Effect |
---|---|
Calcium Channel Blockade | Inhibition of L-type and T-type channels |
Vasodilation | Decreased vascular resistance |
Negative Chronotropic Effect | Reduced heart rate |
Antihypertensive Effect | Significant reduction in blood pressure |
Increased Coronary Blood Flow | Enhanced myocardial perfusion |
Renal Protection | Increased GFR without elevated intra-glomerular pressure |
Propriétés
IUPAC Name |
2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N3O7P.C2H6O.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;1-2-3;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;3H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBJGZQVVVXCEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020150 | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111011-76-8 | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[phenyl(phenylmethyl)amino]ethyl ester hydrochloride monoethanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFONIDIPINE HYDROCHLORIDE ETHANOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HJ0Q6TMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.